5-(1-Methyl-2-phenylethyl)-1h-pyrazole-3-carboxylic acid
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Overview
Description
5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic Acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by a pyrazole ring substituted with a phenylpropan-2-yl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic Acid typically involves the reaction of 1-phenylpropan-2-yl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then oxidized to introduce the carboxylic acid group at the 3-position of the pyrazole ring. This process can be optimized by adjusting the reaction temperature, pH, and the choice of oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The phenylpropan-2-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-phenylpropan-2-yl-1H-pyrrole-2-carboxylic Acid
- Phenylacetone
- Phenylpropanoic Acid
Uniqueness
Compared to similar compounds, 5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic Acid is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-9(7-10-5-3-2-4-6-10)11-8-12(13(16)17)15-14-11/h2-6,8-9H,7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
WEFIGNJUARKYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)C2=CC(=NN2)C(=O)O |
Origin of Product |
United States |
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